3-nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide

Lipophilicity Drug-likeness Permeability

3-Nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide (CAS 89565-47-9) is a synthetic sulfonamide-benzamide hybrid with the molecular formula C₁₆H₁₂N₄O₅S₂ and a molecular weight of 404.4 g/mol. The compound features a 3-nitrobenzamide moiety linked via a sulfonamide bridge to a 2-aminothiazole ring.

Molecular Formula C16H12N4O5S2
Molecular Weight 404.4 g/mol
CAS No. 89565-47-9
Cat. No. B3058460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide
CAS89565-47-9
Molecular FormulaC16H12N4O5S2
Molecular Weight404.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3
InChIInChI=1S/C16H12N4O5S2/c21-15(11-2-1-3-13(10-11)20(22)23)18-12-4-6-14(7-5-12)27(24,25)19-16-17-8-9-26-16/h1-10H,(H,17,19)(H,18,21)
InChIKeyZAPNXIJOKUQUSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide (CAS 89565-47-9): Compound Identity and Procurement Baseline


3-Nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide (CAS 89565-47-9) is a synthetic sulfonamide-benzamide hybrid with the molecular formula C₁₆H₁₂N₄O₅S₂ and a molecular weight of 404.4 g/mol [1]. The compound features a 3-nitrobenzamide moiety linked via a sulfonamide bridge to a 2-aminothiazole ring. It belongs to the broader class of sulfamoyl benzamide derivatives, which have been investigated as glucokinase activators for type 2 diabetes [2], and shares the thiazol-2-ylsulfamoyl pharmacophore found in several bioactive sulfonamide scaffolds. The compound is cataloged in PubChem (CID 2171656) and is available from multiple chemical suppliers for research purposes.

Why 3-Nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide Cannot Be Replaced by Generic Sulfonamide Analogs


Within the thiazol-2-ylsulfamoyl benzamide series, subtle structural modifications produce large shifts in physicochemical properties and, by class-level inference, biological behavior. The 3-nitro substitution pattern on the benzamide ring is critical: it imparts a computed logP of 1.4 and a topological polar surface area (TPSA) of 171 Ų, which fall within a narrow, balanced range distinct from both the des-nitro parent (logP ~2.4, TPSA ~96 Ų) and the more polar 3-amino analog [1]. The electron-withdrawing nitro group alters the amide NH acidity and hydrogen-bond donor strength, which is expected to modulate target binding in sulfonamide-based enzyme inhibition [2]. Furthermore, repositioning the nitro group to the ortho position (as in the 2-methyl-3-nitro analog, CAS 438607-83-1) introduces steric hindrance that can disrupt the coplanarity of the benzamide ring with the sulfonamide bridge, altering conformational preferences. These differences mean that even closely related analogs cannot be assumed interchangeable without re-validation of target engagement, solubility, and metabolic stability.

Quantitative Differentiation Evidence for 3-Nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide (CAS 89565-47-9)


Lipophilicity (XLogP3) Differentiation: 3-Nitro Target Compound vs. Des-Nitro and Halo Analogs

The target compound exhibits a computed XLogP3 of 1.4 [1], which is substantially lower (more hydrophilic) than the des-nitro parent compound N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide (CAS 101117-92-4), predicted to have XLogP3 of approximately 2.4 [2]. This 1.0 log unit difference represents a ~10-fold difference in octanol-water partition coefficient, meaning the target compound is approximately 10 times more water-soluble in the neutral form. By contrast, halogenated analogs such as 4-chloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide and 3,4-difluoro-N-{4-(1,3-thiazol-2-yl)sulfamoylphenyl}benzamide exhibit computed logP values in the range of 2.5–3.0, making them 10–40 fold more lipophilic than the target compound [3].

Lipophilicity Drug-likeness Permeability

Topological Polar Surface Area (TPSA) as a Predictor of Passive Permeability: 3-Nitro vs. 3-Amino Analog

The target compound has a computed TPSA of 171 Ų [1]. This value is significantly higher than the des-nitro parent compound (TPSA ~96 Ų) due to the contribution of the nitro group (~46 Ų per oxygen). In contrast, the 3-amino-4-(1,3-thiazol-2-ylsulfamoyl)benzamide analog has a TPSA of approximately 143 Ų [2], placing it intermediate between the target compound and the des-nitro analog. The TPSA of 171 Ų for the target compound exceeds the commonly cited threshold of 140 Ų for good oral absorption, suggesting that while it may have reduced passive transcellular permeability relative to less polar analogs, it benefits from improved aqueous solubility.

TPSA Membrane permeability CNS penetration

Hydrogen Bond Donor Count and Its Relevance to Sulfonamide-Target Interactions

The target compound possesses two hydrogen bond donors (the amide NH and the sulfonamide NH), identical to all analogs in the thiazol-2-ylsulfamoyl benzamide series [1]. However, the electron-withdrawing 3-nitro group increases the acidity of the adjacent amide NH proton through inductive and resonance effects, strengthening its hydrogen bond donor capacity relative to electron-rich analogs such as the 3-methoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide [2]. In the context of glucokinase activator design, the sulfamoyl benzamide scaffold binds to the allosteric site via key hydrogen bonding interactions; computational docking studies on related 3-nitrobenzamide derivatives have identified the amide NH as a critical contact point with backbone carbonyl groups in the enzyme active site [3].

Hydrogen bonding Enzyme inhibition Sulfonamide pharmacophore

Rotatable Bond Count as a Determinant of Conformational Entropy Penalty upon Binding

The target compound has 5 rotatable bonds [1], which is identical to the des-nitro analog and most close analogs in the thiazol-2-ylsulfamoyl benzamide series. However, the 2-methyl-3-nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide analog (CAS 438607-83-1) also has 5 rotatable bonds but introduces an ortho-methyl group that sterically restricts rotation about the amide C–N bond relative to the 3-nitro target compound [2]. This steric restriction has competing effects: it reduces the conformational entropy penalty upon binding (favorable) but may force the benzamide ring into a non-optimal dihedral angle for target interaction (potentially unfavorable). The unsubstituted 3-nitro target compound avoids this trade-off, maintaining full rotational freedom to adopt the optimal bound conformation.

Conformational flexibility Binding affinity Ligand efficiency

Recommended Research and Procurement Scenarios for 3-Nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide


Glucokinase Activator Lead Optimization Programs

The sulfamoyl benzamide scaffold, to which this compound belongs, has been validated as an allosteric glucokinase (GK) activator chemotype in peer-reviewed medicinal chemistry studies [1]. The 3-nitro substitution pattern, with its balanced logP of 1.4 and TPSA of 171 Ų, provides a physicochemical profile consistent with oral bioavailability requirements for type 2 diabetes therapeutics. Procurement of this specific compound is recommended as a reference standard or starting point for structure-activity relationship (SAR) exploration when the goal is to optimize GK activation potency while maintaining favorable drug-like properties. The compound's 3-nitrobenzamide moiety serves as a versatile intermediate for further derivatization, including reduction to the 3-amino analog for subsequent amide coupling or diazotization chemistry.

Sulfonamide-Based Enzyme Inhibitor Screening Libraries

The thiazol-2-ylsulfamoyl moiety is a recognized sulfonamide pharmacophore found in inhibitors of carbonic anhydrase, voltage-gated sodium channels, and kynurenine 3-hydroxylase . The target compound's combination of a 3-nitrobenzamide group with this pharmacophore creates a structurally distinct entry in screening libraries relative to the more common unsubstituted or halogenated benzamide analogs. Including this compound in a focused screening deck increases chemical diversity along two independent vectors: (i) electronic modulation via the strongly electron-withdrawing nitro group, and (ii) hydrogen bond donor strength of the amide NH. This makes it a valuable probe for identifying hits where these properties are determinants of activity.

Peripherally Restricted Drug Discovery Projects Requiring Low CNS Exposure

With a TPSA of 171 Ų, the target compound exceeds the conventional threshold of 140 Ų associated with limited blood-brain barrier penetration [1]. This property, combined with its moderate lipophilicity (XLogP3 = 1.4), makes it a rational choice for programs targeting peripheral enzymes or receptors where CNS-mediated side effects must be minimized. In a comparative procurement decision, the 3-nitro target compound offers a 75 Ų TPSA advantage over the des-nitro analog (TPSA ~96 Ų), providing a quantifiable basis for predicting reduced CNS distribution without the need for additional structural modifications.

Synthetic Intermediate for Diversified Benzamide Libraries

The 3-nitro group serves as a latent amino functionality; catalytic hydrogenation or chemical reduction converts it cleanly to the 3-amino derivative, which can then be elaborated via amide coupling, sulfonylation, or reductive amination to generate diverse compound libraries [1]. This synthetic versatility, combined with the pre-installed thiazol-2-ylsulfamoyl fragment, allows medicinal chemists to explore multiple vectors of chemical space from a single purchased intermediate, improving procurement efficiency in hit-to-lead campaigns.

Quote Request

Request a Quote for 3-nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.